molecular formula C20H20N2O7 B4012410 2-(4-methyl-3-nitrophenyl)-2-oxoethyl N-[(2-methylphenoxy)acetyl]glycinate

2-(4-methyl-3-nitrophenyl)-2-oxoethyl N-[(2-methylphenoxy)acetyl]glycinate

Cat. No. B4012410
M. Wt: 400.4 g/mol
InChI Key: HNPOREASTNJWEU-UHFFFAOYSA-N
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Description

The compound "2-(4-methyl-3-nitrophenyl)-2-oxoethyl N-[(2-methylphenoxy)acetyl]glycinate" is anticipated to exhibit intriguing chemical and physical properties due to its complex molecular structure. This analysis explores various aspects of similar compounds to provide insights into its synthesis, structure, and properties.

Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps, including the formation of key intermediate products, activation of functional groups, and the establishment of desired stereochemistry. For example, compounds with nitrophenyl moieties and specific acetyl functionalities, like the ones seen in related studies, are synthesized through reactions that may involve nucleophilic substitutions, esterifications, and the strategic use of protecting groups (Daragics & Fügedi, 2010).

Molecular Structure Analysis

The molecular structure of compounds containing nitrophenyl and acetyl glycinate functionalities can be characterized using various spectroscopic methods, including NMR, IR, and X-ray crystallography. These techniques provide detailed information about the molecular geometry, electron distribution, and intra- and intermolecular interactions, which are crucial for understanding the compound's reactivity and properties. Studies on similar compounds have utilized X-ray crystallography to determine the arrangement of atoms and the presence of specific functional groups within the molecule (Lysov et al., 2000).

Chemical Reactions and Properties

The reactivity of "2-(4-methyl-3-nitrophenyl)-2-oxoethyl N-[(2-methylphenoxy)acetyl]glycinate" can be inferred from related compounds, which undergo various chemical reactions such as nitration, reduction, and cycloaddition. These reactions are influenced by the presence of electron-withdrawing or electron-donating groups, which affect the compound's chemical behavior. For instance, nitrophenyl groups can undergo reduction to amino groups, altering the compound's reactivity and applications (Bhushan et al., 2000).

properties

IUPAC Name

[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 2-[[2-(2-methylphenoxy)acetyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O7/c1-13-7-8-15(9-16(13)22(26)27)17(23)11-29-20(25)10-21-19(24)12-28-18-6-4-3-5-14(18)2/h3-9H,10-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPOREASTNJWEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)COC(=O)CNC(=O)COC2=CC=CC=C2C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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